Decabromodiphenylethane (DBDPE): A Comprehensive Technical Guide
Decabromodiphenylethane (DBDPE): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decabromodiphenylethane (DBDPE), with the CAS number 84852-53-9, is a high-production-volume brominated flame retardant (BFR).[1] It was introduced in the 1990s as a replacement for decabromodiphenyl ether (decaBDE) due to concerns over the environmental persistence and toxicity of the latter.[1] Structurally similar to decaBDE, DBDPE is utilized as an additive flame retardant in a wide array of polymers, including high-impact polystyrene (HIPS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polyolefins, and elastomers, which are commonly found in electronics, wire and cable insulation, and building materials.[1] This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and analytical methods for DBDPE, as well as a summary of its toxicological profile and the molecular mechanisms underlying its biological effects.
Chemical Structure and Identification
Decabromodiphenylethane is chemically known as 1,1'-(ethane-1,2-diyl)bis[2,3,4,5,6-pentabromobenzene].[1][2] Its structure consists of two pentabrominated benzene (B151609) rings linked by an ethane (B1197151) bridge.
Caption: Chemical Structure of Decabromodiphenylethane (DBDPE).
Physical and Chemical Properties
DBDPE is a white to off-white, odorless powder or granule. It exhibits high thermal stability and is practically insoluble in water and most organic solvents. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₄Br₁₀ | [1][2][3] |
| Molar Mass | 971.23 g/mol | [1][3][4] |
| Appearance | White to off-white powder/granules | [5] |
| Melting Point | >300 °C | |
| Water Solubility | ~0.72 µg/L at 25 °C | [6] |
| Vapor Pressure | < 0 Pa at 20 °C | [6] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 3.55 | [6] |
| Density | 2.67 g/cm³ at 20 °C | [6] |
| Thermal Decomposition | >320 °C (1% weight loss) | [5] |
Synthesis and Experimental Protocols
General Synthesis Workflow
The primary industrial synthesis of DBDPE involves the bromination of 1,2-diphenylethane (B90400) in the presence of a Lewis acid catalyst.
Caption: General workflow for the synthesis of DBDPE.
Detailed Experimental Protocol for Synthesis
A representative laboratory-scale synthesis of high-assay DBDPE is described as follows:
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Reaction Setup: A reaction flask is charged with excess liquid bromine and an aluminum-based Lewis acid catalyst (e.g., anhydrous aluminum chloride).
-
Reactant Preparation: A solution of 1,2-diphenylethane is prepared in a suitable solvent such as dibromomethane.
-
Bromination: The reaction mixture is heated to a temperature between 45-90 °C. The 1,2-diphenylethane solution is then fed into the reactor sub-surface to the bromine at a slow and controlled rate over several hours.
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Reaction Completion and Quenching: After the feed is complete, the reaction mixture is typically stirred at an elevated temperature to ensure complete bromination. The reaction is then quenched by the addition of water or an aqueous base to deactivate the catalyst.[7]
-
Product Isolation and Purification: The solid DBDPE product is isolated by filtration. The crude product is washed with water and/or a dilute aqueous base to remove impurities.
-
Drying: The purified product is dried, typically at a temperature above 100 °C, to yield high-purity decabromodiphenylethane.
Analytical Methodologies
Gas chromatography coupled with mass spectrometry (GC-MS) is the most common technique for the analysis of DBDPE in various matrices.
Experimental Protocol for GC-MS Analysis
The following provides a general protocol for the analysis of DBDPE in plastic samples.
-
Sample Preparation:
-
Solvent Extraction: A known weight of the plastic sample is dissolved in a suitable solvent (e.g., toluene) overnight.[8]
-
Cleanup: The extract may require cleanup using techniques such as solid-phase extraction (e.g., with Florisil and acidified silica) to remove matrix interferences.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent, operated in electron capture negative ionization (ECNI) or electron impact (EI) mode.[9]
-
Column: A high-temperature capillary column, such as a Restek Rtx-1614 (15 m, 0.25 mm ID, 0.1 µm film thickness) or an Ultra ALLOY-PBDE (15 m, 0.25 mm i.d., 0.05 µm film thickness), is suitable.[8][9]
-
Carrier Gas: Helium.[9]
-
Injection: Splitless injection is typically used.
-
Temperature Program: A temperature program is optimized to achieve good chromatographic separation. For example, an initial oven temperature of 140°C held for 5 minutes, followed by a ramp of 10°C/min to 325°C and held for 20 minutes.
-
MS Interface Temperature: A high interface temperature (e.g., 350 °C) is crucial for the reproducible analysis of the late-eluting DBDPE.[10]
-
-
Data Acquisition: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.[11]
| Parameter | Condition | Reference |
| Instrumentation | Gas Chromatograph-Mass Spectrometer (GC-MS) | [8][9][11] |
| Ionization Mode | Electron Impact (EI) or Electron Capture Negative Ionization (ECNI) | [8][9] |
| Column | High-temperature capillary column (e.g., Restek Rtx-1614, Ultra ALLOY-PBDE) | [8][9] |
| Carrier Gas | Helium | [9] |
| Injection Mode | Splitless | |
| MS Interface Temperature | ~350 °C | [10] |
| Detection Mode | Selected Ion Monitoring (SIM) | [11] |
Flame Retardant Mechanism of Action
DBDPE functions as a flame retardant primarily through a gas-phase radical quenching mechanism.
Caption: Gas-phase flame retardant mechanism of DBDPE.
Upon exposure to high temperatures in a fire, DBDPE undergoes thermal decomposition, releasing bromine radicals (Br•) into the gas phase. These highly reactive bromine radicals interfere with the combustion chain reaction by scavenging the key flame-propagating radicals, such as hydrogen (H•) and hydroxyl (OH•) radicals. This process forms less reactive species like hydrogen bromide (HBr), effectively interrupting the exothermic cycle of the fire and leading to flame suppression.
Toxicological Profile
The toxicity of DBDPE has been the subject of numerous studies due to its widespread use and potential for human and environmental exposure.
Summary of Toxicological Data
| Endpoint | Species | Route | Value | Reference |
| Acute Oral Toxicity (LD₅₀) | Rat | Oral | > 5000 mg/kg bw | [2][6] |
| Acute Dermal Toxicity (LD₅₀) | Rabbit | Dermal | > 2000 mg/kg bw | [6] |
| Skin Irritation | Rabbit | Dermal | Non-irritant | [12] |
| Aquatic Toxicity (EC₅₀, 48h) | Daphnia magna | - | 19 µg/L | [13] |
Molecular Mechanisms of Toxicity
While DBDPE is generally considered to have low acute toxicity, studies have indicated potential for adverse effects following prolonged exposure. Research in various biological models has begun to elucidate the molecular mechanisms underlying DBDPE's toxicity.
Key findings suggest that DBDPE can:
-
Induce Oxidative Stress: Exposure to DBDPE has been shown to induce oxidative stress in organisms.
-
Affect Cellular Metabolism: Studies in the fungus Pleurotus ostreatus have shown that DBDPE can down-regulate key enzymes involved in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, including NADH dehydrogenase, succinate (B1194679) dehydrogenase, and ATP synthase.[14]
-
Induce Apoptosis: In male rats, DBDPE has been shown to activate mitochondria-mediated apoptosis pathways in the testes.[15]
-
Cause Neurotoxicity: In zebrafish larvae, DBDPE exposure led to mitochondrial dysfunction, which was linked to neurotoxicity and disorders in glucolipid metabolism.[16]
-
Disrupt Endocrine Function: Animal studies have reported changes in thyroid hormone levels following DBDPE exposure, suggesting potential endocrine-disrupting effects.[17]
Caption: Overview of the molecular mechanisms of DBDPE toxicity.
Conclusion
Decabromodiphenylethane is a widely used brominated flame retardant with high thermal stability, making it effective in a variety of polymer applications. Its primary flame-retardant action occurs in the gas phase through the quenching of combustion-propagating radicals. While DBDPE exhibits low acute toxicity, emerging research indicates that chronic exposure may lead to adverse health effects, including neurotoxicity, reproductive toxicity, and endocrine disruption, through mechanisms involving mitochondrial dysfunction, oxidative stress, and altered cellular metabolism. Further research is warranted to fully characterize the long-term health and environmental risks associated with this high-production-volume chemical. This guide provides a foundational understanding of the key technical aspects of DBDPE for professionals in research and development.
References
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- 8. dioxin20xx.org [dioxin20xx.org]
- 9. epa.gov [epa.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. GC-MS Analysis of Decabromodiphenylethane (DBDPE) in Plastic Materials.: View, download, comment, and cite this abstract - Peeref [peeref.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. researchgate.net [researchgate.net]
- 14. Integration of transcriptomic and proteomic reveals the toxicological molecular mechanisms of decabromodiphenyl ethane (DBDPE) on Pleurotus ostreatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Decabromodiphenyl ethane induces male reproductive toxicity by glycolipid metabolism imbalance and meiotic failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mitochondrial Dysfunction Was Involved in Decabromodiphenyl Ethane-Induced Glucolipid Metabolism Disorders and Neurotoxicity in Zebrafish Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
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